5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide
CAS No.:
Cat. No.: VC17452855
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17ClN2O2 |
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Molecular Weight | 304.77 g/mol |
IUPAC Name | 5-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide |
Standard InChI | InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20) |
Standard InChI Key | VEVYWBZZSKSLQR-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide consists of a benzamide core substituted with amino (-NH), chloro (-Cl), ethoxy (-OCHCH), and methyl (-CH) groups. The benzene ring at position 2 of the benzamide backbone is further functionalized with an ethoxy group and a methyl group at positions 2 and 5, respectively . This arrangement creates steric and electronic effects that influence reactivity. The molecular structure is depicted below:
Structural Formula:
Key functional groups include:
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Amino group: Enhances hydrogen-bonding potential and nucleophilicity.
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Chloro substituent: Introduces electron-withdrawing effects, stabilizing adjacent electrophilic regions.
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Ethoxy and methyl groups: Contribute to hydrophobic interactions and steric hindrance .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves a multi-step sequence, as outlined in recent patents :
Halogenation and Amidation
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Chlorination of Precursor:
A benzene derivative undergoes electrophilic substitution using sulfuryl chloride () at 120–130°C to introduce the chloro group . -
Amidation Reaction:
The chlorinated intermediate reacts with 2-ethoxy-5-methylaniline in the presence of a coupling agent (e.g., EDCI/HOBt) to form the benzamide linkage .
Oxidation and Purification
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Oxidation: Hydrogen peroxide () or potassium permanganate () oxidizes secondary intermediates, ensuring high regioselectivity .
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Crystallization: Methanol/water mixtures yield purified product with >95% purity .
Process Optimization
Recent advancements emphasize cost reduction and waste minimization:
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Solvent-Free Conditions: Eliminating mixed solvents reduces separation steps .
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Catalytic Systems: Transition metal catalysts (e.g., palladium) improve reaction yields from 65% to 85% .
Physicochemical and Spectroscopic Analysis
Spectroscopic Data
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IR Spectroscopy:
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NMR Spectroscopy:
Thermal Stability
Thermogravimetric analysis (TGA) of related benzamides reveals decomposition onset at ~200°C, suggesting comparable stability for this compound.
Applications and Industrial Relevance
Agrochemical Intermediates
This compound serves as a precursor to anthranilamide insecticides (e.g., chlorantraniliprole), which target ryanodine receptors in pests . Its chloro and ethoxy groups enhance binding affinity to insect-specific proteins .
Future Research Directions
Mechanistic Studies
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Elucidate the compound’s interaction with biological targets using X-ray crystallography.
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Investigate its role in asymmetric catalysis as a chiral auxiliary.
Sustainable Synthesis
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